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molecular formula C11H22N4O2 B040234 Oxo-((2,2,6,6-tetramethylpiperidin-4-yl)amino)carbonylacetohydrazide CAS No. 122035-71-6

Oxo-((2,2,6,6-tetramethylpiperidin-4-yl)amino)carbonylacetohydrazide

Cat. No. B040234
M. Wt: 242.32 g/mol
InChI Key: NTKWXRSEJQGLRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05318851

Procedure details

N-(2,2,6,6-tetramethyl-4-piperidinyl)-N'-aminooxamide was prepared by the hydrazinolysis of ethyl N-(2,2,6,6-tetramethyl-4-piperidinyl)oxamate with 64% aqueous hydrazine in methanol.
Name
ethyl N-(2,2,6,6-tetramethyl-4-piperidinyl)oxamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:18])[CH2:7][CH:6]([NH:8][C:9](=[O:15])[C:10](OCC)=[O:11])[CH2:5][C:4]([CH3:17])([CH3:16])[NH:3]1.[NH2:19][NH2:20]>CO>[CH3:1][C:2]1([CH3:18])[CH2:7][CH:6]([NH:8][C:9]([C:10]([NH:19][NH2:20])=[O:11])=[O:15])[CH2:5][C:4]([CH3:17])([CH3:16])[NH:3]1

Inputs

Step One
Name
ethyl N-(2,2,6,6-tetramethyl-4-piperidinyl)oxamate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(NC(CC(C1)NC(C(=O)OCC)=O)(C)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1(NC(CC(C1)NC(=O)C(=O)NN)(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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